4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18286685
InChI: InChI=1S/C17H18N4O/c1-4-22-16-11-15(21-13(3)10-12(2)20-21)18-17(19-16)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
SMILES:
Molecular Formula: C17H18N4O
Molecular Weight: 294.35 g/mol

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine

CAS No.:

Cat. No.: VC18286685

Molecular Formula: C17H18N4O

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine -

Specification

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
IUPAC Name 4-(3,5-dimethylpyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine
Standard InChI InChI=1S/C17H18N4O/c1-4-22-16-11-15(21-13(3)10-12(2)20-21)18-17(19-16)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
Standard InChI Key WXQGFLLTVIIOBT-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC(=NC(=C1)N2C(=CC(=N2)C)C)C3=CC=CC=C3

Introduction

Chemical Structure and Characterization

The compound’s structure features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with a phenyl group, a 3,5-dimethylpyrazole moiety, and an ethoxy group, respectively. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) provides a rigid scaffold, while the pyrazole substituent introduces additional nitrogen atoms capable of hydrogen bonding and metal coordination.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name4-(3,5-dimethylpyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine
Molecular FormulaC17H18N4O\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}
Molecular Weight294.35 g/mol
Canonical SMILESCCOC1=NC(=NC(=C1)N2C(=CC(=N2)C)C)C3=CC=CC=C3
InChIKeyWXQGFLLTVIIOBT-UHFFFAOYSA-N

Spectroscopic characterization typically employs nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). The 1H^1\text{H}-NMR spectrum would reveal signals for the ethoxy group’s methylene (δ\delta 1.3–1.5 ppm) and methyl protons (δ\delta 1.1–1.3 ppm), aromatic protons from the phenyl (δ\delta 7.3–7.5 ppm), and pyrazole protons (δ\delta 2.1–2.3 ppm for methyl groups).

Synthesis and Manufacturing

The synthesis involves multi-step reactions, often beginning with the formation of the pyrimidine core. A representative route includes:

  • Condensation Reaction: A β-ketoester reacts with thiourea under acidic conditions to form a 2-thiomethylpyrimidin-4-one intermediate .

  • Nucleophilic Substitution: The thiomethyl group is displaced by hydrazine to yield a 2-hydrazinylpyrimidin-4(1H)-one .

  • Cyclization: Reaction with acetylacetone introduces the 3,5-dimethylpyrazole moiety via cyclocondensation.

  • Ethoxylation: Introduction of the ethoxy group at the 6-position using ethyl bromide or similar alkylating agents under basic conditions.

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield*
Pyrimidine core formationThiourea, HCl, reflux, 12 hr60–70%
Hydrazine substitutionHydrazine hydrate, ethanol, 80°C85–90%
Pyrazole cyclizationAcetylacetone, acetic acid, 100°C75–80%
EthoxylationEthyl bromide, K₂CO₃, DMF, 60°C65–70%
*Reported yields are approximate and dependent on purification methods .

Critical parameters include temperature control during cyclization to prevent side reactions and the use of anhydrous conditions during ethoxylation to maximize efficiency.

Physicochemical Properties

The compound is a crystalline solid at room temperature, though its exact melting point remains unreported. Its solubility profile is dominated by the hydrophobic phenyl and pyrazole groups, rendering it poorly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Table 3: Physicochemical Data

PropertyValue/Description
LogP (Predicted)3.2 ± 0.3 (Moderate lipophilicity)
Aqueous Solubility<1 mg/mL at pH 7.4
StabilityStable under inert atmosphere; hydrolyzes under strong acidic/basic conditions
Hazard StatementRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures (P261, P305+P351+P338) mandate the use of personal protective equipment (PPE), including gloves and goggles, and immediate rinsing of affected areas with water.

TargetMechanismSupporting Evidence
Bacterial Fe uptakeChelation of Fe²⁺/Fe³⁺ ionsAnalogous compounds in
Kinase inhibitionCompetitive ATP bindingStructural homology to CDK inhibitors

Recent Advances and Future Directions

Recent synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could enhance the yield and purity of this compound . Computational studies to predict its pharmacokinetic properties and molecular docking simulations against bacterial targets are critical next steps.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator